![molecular formula C17H18N2O3S B1315176 (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide CAS No. 66227-85-8](/img/structure/B1315176.png)
(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
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Overview
Description
(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide, also known as (E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene-N'-benzenesulfonohydrazide, is a novel organosulfur compound with potential applications in the fields of pharmaceuticals, synthetic chemistry, and biochemistry. This compound has been studied extensively in recent years due to its interesting structure and potential to be used as a pharmaceutical agent.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques and Rearrangements
A study detailed the synthesis of 6-Methoxy-2-methyl-2-[(1'-methyl-2',5'-dioxocyclopentyl)methyl]-3,4-dihydro-naphthalen-1(2H)-one and its rearrangement reactions. This work is foundational for understanding the chemical properties and synthesis pathways of compounds related to (E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide (Collins, Fallon, & Skene, 1994).
Selective Formation of Chemical Derivatives
Another study focused on the selective formation of O-Methyloxime from 6-Methoxy-2-[(1'-methyl-2',5'-dioxocyclopentyl)-methyl]-3,4-dihydronaphthalen-1(2H)-one, which is relevant for understanding the chemical behavior of related compounds (Collins, Fallon, & Skene, 1994).
Molecular Diversity and Antimicrobial Activities
Novel Compounds Synthesis and Antimicrobial Activities
Research on the synthesis of novel compounds, such as (E)-3-Amino-2-(E)-(3,4-dihydronaphthalen-1-(2H)-ylidene)hydrazono)thiazolidin-4-ones, provided insights into the antimicrobial activities of these compounds. This research is crucial for potential pharmaceutical applications (Gupta & Chaudhary, 2013).
Cyclization Reactions and Stereochemistry
Another study explored the cyclization reactions of 3-methyleneoxindoles with 2-(3,4-dihydronaphthalen-1(2H)-ylidene)malononitriles. This research contributes to the understanding of molecular diversity and stereochemistry in the synthesis of new compounds (Lu, Sun, Xie, & Yan, 2016).
Photophysical and Photochemical Properties
- Synthesis and Photophysical Properties: A study on the synthesis of new zinc phthalocyanine with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups, including those containing Schiff base, highlights the importance of these compounds in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Fluorescent Dyes Synthesis
- Fluorescent Compounds Synthesis: Research into the synthesis of new fluorescent dyes from 6-methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde provided valuable insights into the creation of fluorescent compounds, which have applications in various fields including textile and material sciences (Rajagopal & Seshadri, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Bcl-2 protein . The Bcl-2 family of proteins plays a crucial role in the regulation of apoptosis, a process of programmed cell death. They are key therapeutic targets for malignant tumors .
Mode of Action
The compound interacts with the Bcl-2 protein by binding to its active pockets . The lipophilic 3,4-dimethoxybenzylidene and 3,4-dihydronaphthalen-1(2H)-one components of the compound are thought to contribute to this binding .
Biochemical Pathways
The compound’s interaction with the Bcl-2 protein affects the apoptosis pathway. By inhibiting the Bcl-2 protein, the compound may promote apoptosis, leading to the death of cancer cells .
Result of Action
The compound exhibits significant anticancer activities against various human neoplastic cell lines, including Hela, Hepg2, K562, THP-1, SW1990, MIA PaCa-2, NCI-H460, and SK-BR-3 . Its cytotoxicities for these cell lines were found to be lower than DOX, especially for certain derivatives of the compound .
properties
IUPAC Name |
N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-10-11-16-13(12-14)6-5-9-17(16)18-19-23(20,21)15-7-3-2-4-8-15/h2-4,7-8,10-12,19H,5-6,9H2,1H3/b18-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGJFNMAHUWNL-ISLYRVAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNS(=O)(=O)C3=CC=CC=C3)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/NS(=O)(=O)C3=CC=CC=C3)/CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505050 |
Source
|
Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
CAS RN |
66227-85-8 |
Source
|
Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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